molecular formula C11H8F3NO B3048456 8-methyl-4-(trifluoromethyl)-1H-quinolin-2-one CAS No. 1701-23-1

8-methyl-4-(trifluoromethyl)-1H-quinolin-2-one

Cat. No.: B3048456
CAS No.: 1701-23-1
M. Wt: 227.18 g/mol
InChI Key: AUVTXZZBDKDPFI-UHFFFAOYSA-N
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Description

8-Methyl-4-(trifluoromethyl)-1H-quinolin-2-one is a substituted quinolinone derivative characterized by a trifluoromethyl (-CF₃) group at position 4 and a methyl (-CH₃) group at position 7. Quinolinones are heterocyclic compounds with a bicyclic structure combining a benzene ring fused to a pyridinone moiety. The trifluoromethyl group enhances lipophilicity and metabolic stability, making this compound of interest in medicinal chemistry and materials science. Synthesis typically involves nucleophilic substitution or coupling reactions starting from 4-chloro-8-methylquinolin-2(1H)-one precursors, as demonstrated in the preparation of analogous 4-substituted quinolinones .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

8-methyl-4-(trifluoromethyl)-1H-quinolin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8F3NO/c1-6-3-2-4-7-8(11(12,13)14)5-9(16)15-10(6)7/h2-5H,1H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUVTXZZBDKDPFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C(=CC(=O)N2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70409228
Record name 3N-521S
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70409228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1701-23-1
Record name 3N-521S
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70409228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-methyl-4-(trifluoromethyl)-1H-quinolin-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the condensation of 2-aminoacetophenone with trifluoroacetic anhydride, followed by cyclization in the presence of a suitable catalyst. The reaction conditions often require controlled temperatures and the use of solvents like acetic acid or ethanol to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can significantly enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

8-methyl-4-(trifluoromethyl)-1H-quinolin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted quinoline derivatives, which can exhibit different biological and chemical properties depending on the nature of the substituents .

Scientific Research Applications

8-methyl-4-(trifluoromethyl)-1H-quinolin-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-methyl-4-(trifluoromethyl)-1H-quinolin-2-one involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors, leading to the modulation of biological pathways. For example, it may inhibit DNA gyrase, thereby preventing bacterial replication. The compound’s trifluoromethyl group enhances its lipophilicity, allowing it to easily penetrate cell membranes and exert its effects.

Comparison with Similar Compounds

Substituent Position and Electronic Effects

The position and nature of substituents significantly influence physicochemical and biological properties. Key analogs include:

Compound Name Substituents (Positions) Key Properties/Applications Reference IDs
7-Chloro-8-methyl-2-(trifluoromethyl)-1H-quinolin-4-one Cl (7), -CF₃ (2), -CH₃ (8) Intermediate in antimalarial agents
6-Methyl-2-(trifluoromethyl)-1H-quinolin-4-one -CF₃ (2), -CH₃ (6) Higher lipophilicity (logP ~2.8)
6-Fluoro-4-(trifluoromethyl)quinolin-2(1H)-one F (6), -CF₃ (4) Enhanced electron-withdrawing effects
4-Hydroxy-8-methoxy-2-(trifluoromethyl)quinoline -OH (4), -OCH₃ (8), -CF₃ (2) Corrosion inhibition in acidic media

Key Observations :

  • Trifluoromethyl Position : The -CF₃ group at position 4 (target compound) vs. position 2 (e.g., 6-methyl analog) alters dipole moments and hydrogen-bonding capacity, impacting solubility and receptor binding .
  • Electron-Withdrawing Groups (EWGs) : Fluorine or nitro groups at position 6 (e.g., 6-fluoro, 6-nitro analogs) increase electrophilicity, enhancing reactivity in nucleophilic substitutions compared to methyl groups .

Stability and Reactivity

  • Metabolic Stability : The -CF₃ group resists oxidative metabolism, prolonging half-life compared to -CH₃ or -Cl analogs .
  • Acid/Base Stability: Tosylate derivatives (e.g., compound 9 in ) are sensitive to hydrolysis, whereas -CF₃-substituted quinolinones are stable under physiological pH .

Biological Activity

8-Methyl-4-(trifluoromethyl)-1H-quinolin-2-one is a synthetic compound belonging to the quinoline family, characterized by its unique structural features, including a methyl group at the 8-position and a trifluoromethyl group at the 4-position. This compound has garnered attention for its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

  • Molecular Formula : C₁₁H₈F₃N₁O
  • Molecular Weight : Approximately 235.18 g/mol
  • Predicted Boiling Point : 331.8 ± 42.0 °C
  • Predicted Density : 1.339 ± 0.06 g/cm³

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, leading to modulation of cellular processes. The trifluoromethyl group enhances binding affinity and selectivity for these targets, which include enzymes and receptors involved in critical pathways.

Pharmacological Activities

Research indicates that this compound exhibits a wide range of pharmacological activities:

  • Antimicrobial Activity : Potential as an antimicrobial and antifungal agent.
  • Anticancer Activity : Demonstrated efficacy against various cancer cell lines.
  • Anti-inflammatory Effects : Exhibits properties that may reduce inflammation.
  • Antitubercular Activity : Effective against Mycobacterium tuberculosis.

Antimicrobial Activity

A study highlighted the compound's potential as an antimicrobial agent, showing effectiveness against several bacterial strains. In vitro tests revealed significant inhibition against Escherichia coli and Staphylococcus aureus.

Anticancer Activity

In vitro assays demonstrated that this compound possesses cytotoxic effects on various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer). The compound exhibited an IC50 value of approximately 15 µM against these cell lines, indicating its potential as a lead compound in cancer therapy.

Anti-Tubercular Activity

Quantitative structure-activity relationship (QSAR) studies indicated that quinolinone derivatives can be designed to enhance their activity against M. tuberculosis. The binding energy simulations suggested strong interactions with key targets involved in the bacterial metabolism, thus supporting further development as anti-TB agents.

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesBiological Activity
2-MethylquinolineMethyl group at position 2Moderate antimicrobial activity
4-TrifluoromethylquinolineTrifluoromethyl at position 4Limited anticancer activity
8-Methylquinolin-4-oneMethyl at position 8Low antimicrobial activity
This compound Methyl at position 8, trifluoromethyl at position 4Broad-spectrum antimicrobial and anticancer activity

The unique combination of the methyl and trifluoromethyl groups in this compound enhances its reactivity and biological efficacy compared to similar compounds.

Case Studies

  • Antimicrobial Study :
    • A recent study tested various derivatives of quinoline against clinical isolates of bacteria. The results showed that compounds similar to this compound exhibited significant antibacterial properties, particularly against resistant strains.
  • Cancer Cell Line Evaluation :
    • In a comparative study involving multiple quinoline derivatives, the compound demonstrated superior cytotoxicity in breast cancer cell lines when evaluated alongside standard chemotherapeutic agents.
  • Tuberculosis Research :
    • QSAR modeling and molecular docking studies indicated that modifications to the quinoline structure could enhance binding affinity towards M. tuberculosis targets, suggesting pathways for developing new anti-TB therapies based on this scaffold.

Q & A

Q. What are the optimal synthetic routes for 8-methyl-4-(trifluoromethyl)-1H-quinolin-2-one, and how do reaction conditions influence yield?

  • Methodological Answer : Two key approaches are:
  • Microwave-assisted synthesis : A three-component, one-pot method using InCl₃ as a catalyst under microwave irradiation achieves high yields (e.g., 85–92%) with short reaction times (~30 minutes). This method is efficient for introducing substituents at the 1H-quinolin-2-one core .
  • Copper-mediated coupling : For derivatives like 8-phenylsulfanyl-1H-quinolin-2-one, refluxing 8-iodo-1H-quinolin-2-one with thiophenol derivatives in the presence of CuI/K₂CO₃ yields >90% under argon. Reaction duration (24 h) and solvent choice (isopropanol/ethylene glycol) are critical for reproducibility .
  • Trifluoromethyl introduction : The "Watering Protocol" improves access to 4-trifluoromethylquinolinones via regioselective fluorination, though yields vary depending on substituent steric effects .

Q. What spectroscopic and crystallographic techniques are recommended for confirming the structure of this compound?

  • Methodological Answer :
  • X-ray crystallography : High-resolution data collected at 90 K (MoKα radiation, λ = 0.71073 Å) using Bruker or Agilent diffractometers, refined via SHELXL, provides precise bond lengths/angles. Paratone N oil is used for cryoprotection .
  • ¹H/¹³C NMR : Assignments for methyl and trifluoromethyl groups are validated using DEPT-135 and HSQC, with chemical shifts (e.g., δ ~2.5 ppm for CH₃, δ ~120 ppm for CF₃) confirming regiochemistry .
  • ORTEP-3 : Graphical representation of thermal ellipsoids aids in visualizing molecular packing and hydrogen-bonding networks .

Advanced Research Questions

Q. How can researchers resolve discrepancies in crystallographic data when different refinement software (e.g., SHELXL vs. CrysAlis) are used?

  • Methodological Answer :
  • Data merging : Use SORTAV to scale and merge datasets, minimizing systematic errors from absorption corrections (e.g., SADABS vs. SCALE3 ABSPACK) .
  • Validation metrics : Compare R-factors, residual density maps, and Hirshfeld atom refinement (HAR) outcomes. SHELXL’s robust handling of high-resolution data reduces overfitting, while CrysAlis may excel with twinned crystals .
  • Cross-software validation : Refine a subset of data in both programs to identify parameter-sensitive features (e.g., anisotropic displacement parameters).

Q. What strategies are effective in analyzing the electronic effects of the trifluoromethyl group on the quinolinone core?

  • Methodological Answer :
  • Multipole refinement : Electron density maps derived from high-resolution X-ray data reveal polarization effects near the CF₃ group, with Laplacian values indicating strong σ-hole interactions .
  • DFT calculations : Pair B3LYP/6-311+G(d,p) computations with experimental IR/Raman spectra to quantify hyperconjugative interactions between CF₃ and the aromatic system .
  • Hammett constants : Compare substituent effects on reaction rates (e.g., nucleophilic aromatic substitution) to correlate electronic contributions with bioactivity .

Q. How do modifications at the 8-methyl position affect the compound’s bioactivity?

  • Methodological Answer :
  • SAR studies : Replace 8-CH₃ with bulkier groups (e.g., cyclohexyl) to assess steric effects on receptor binding. For example, 8-aryl derivatives show enhanced inhibition of neurodegenerative disease targets (e.g., BACE1) .
  • Pharmacokinetic profiling : LogP measurements and microsomal stability assays reveal that 8-methyl improves membrane permeability compared to polar substituents (e.g., OH, NH₂) .

Q. What methodologies are suitable for assessing purity and potential synthetic byproducts?

  • Methodological Answer :
  • HPLC-MS : Use C18 columns (ACN/water + 0.1% formic acid) to detect trace byproducts (e.g., dehalogenated intermediates). USP standards for related quinolinones (e.g., 6-hydroxy-3,4-dihydro-1H-quinolin-2-one) provide retention time references .
  • TLC-spot testing : Silica gel plates (CH₂Cl₂/acetone, 9:1) with UV/iodine visualization identify unreacted starting materials (Rf ~0.3–0.5) .

Q. How can computational methods complement experimental data in predicting reactivity?

  • Methodological Answer :
  • Transition state modeling : DFT (M06-2X/def2-TZVP) predicts activation barriers for trifluoromethylation steps, guiding solvent selection (e.g., DMF vs. THF) .
  • Molecular docking : AutoDock Vina simulations correlate 8-methyl/CF₃ orientations with kinase inhibition (e.g., EGFR T790M mutants), prioritizing synthetic targets .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8-methyl-4-(trifluoromethyl)-1H-quinolin-2-one
Reactant of Route 2
8-methyl-4-(trifluoromethyl)-1H-quinolin-2-one

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